N-tert-butyl-4-[(2,4-dichloro-5-methylbenzenesulfonamido)methyl]piperidine-1-carboxamide
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Overview
Description
N-tert-butyl-4-[(2,4-dichloro-5-methylbenzenesulfonamido)methyl]piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butyl group, and a dichloromethylbenzenesulfonamido moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-[(2,4-dichloro-5-methylbenzenesulfonamido)methyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the tert-butyl group. The dichloromethylbenzenesulfonamido moiety is then introduced through a series of reactions, including sulfonation and chlorination. The final step involves the coupling of the piperidine ring with the dichloromethylbenzenesulfonamido moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-[(2,4-dichloro-5-methylbenzenesulfonamido)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-tert-butyl-4-[(2,4-dichloro-5-methylbenzenesulfonamido)methyl]piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-[(2,4-dichloro-5-methylbenzenesulfonamido)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonamides, such as:
- N-tert-butyl-4-[(2,4-dichlorobenzenesulfonamido)methyl]piperidine-1-carboxamide
- N-tert-butyl-4-[(2,4-dichloro-5-methylbenzenesulfonamido)methyl]piperidine-1-carboxylate .
Uniqueness
N-tert-butyl-4-[(2,4-dichloro-5-methylbenzenesulfonamido)methyl]piperidine-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-tert-butyl-4-[[(2,4-dichloro-5-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27Cl2N3O3S/c1-12-9-16(15(20)10-14(12)19)27(25,26)21-11-13-5-7-23(8-6-13)17(24)22-18(2,3)4/h9-10,13,21H,5-8,11H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOQQAHGWGQASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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